4-(Ethoxymethyl)anisole-2,3,5,6-d4
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Overview
Description
4-(Ethoxymethyl)anisole-2,3,5,6-d4 is a deuterated compound, meaning it contains deuterium atoms instead of regular hydrogen atoms. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterpart .
Preparation Methods
The synthesis of 4-(Ethoxymethyl)anisole-2,3,5,6-d4 typically involves the deuteration of 4-(Ethoxymethyl)anisole. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. Industrial production methods may involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions in the molecule .
Chemical Reactions Analysis
4-(Ethoxymethyl)anisole-2,3,5,6-d4 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
4-(Ethoxymethyl)anisole-2,3,5,6-d4 is widely used in various fields of scientific research:
Chemistry: It serves as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: The compound is used in metabolic studies to trace the incorporation and transformation of deuterated molecules in biological systems.
Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: The compound is used in the development of new materials and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 4-(Ethoxymethyl)anisole-2,3,5,6-d4 involves its interaction with molecular targets through various pathways. The presence of deuterium atoms can alter the compound’s binding affinity and reaction rates, leading to different biological and chemical outcomes compared to non-deuterated analogs. These effects are often studied to gain insights into the role of hydrogen atoms in molecular interactions .
Comparison with Similar Compounds
4-(Ethoxymethyl)anisole-2,3,5,6-d4 can be compared with other deuterated compounds such as:
4-(Ethoxymethyl)anisole: The non-deuterated version, which has different reaction kinetics and stability.
4-(Methoxymethyl)anisole-2,3,5,6-d4: A similar deuterated compound with a methoxymethyl group instead of an ethoxymethyl group.
4-(Ethoxymethyl)phenol-2,3,5,6-d4: A compound with a phenol group, offering different chemical properties and applications .
These comparisons highlight the unique properties of this compound, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C10H14O2 |
---|---|
Molecular Weight |
170.24 g/mol |
IUPAC Name |
2-deuterio-4-(ethoxymethyl)-1-(trideuteriomethoxy)benzene |
InChI |
InChI=1S/C10H14O2/c1-3-12-8-9-4-6-10(11-2)7-5-9/h4-7H,3,8H2,1-2H3/i2D3,6D |
InChI Key |
MAJJDGWXCUOAJY-NHOQVALSSA-N |
Isomeric SMILES |
[2H]C1=CC(=CC=C1OC([2H])([2H])[2H])COCC |
Canonical SMILES |
CCOCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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